Cyclohexyl anthranilate

Description

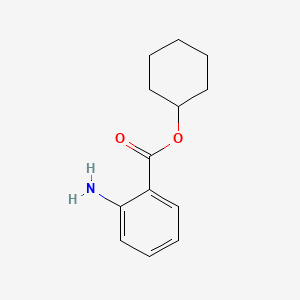

Cyclohexyl 2-aminobenzoate, also known as this compound or fema 2350, belongs to the class of organic compounds known as benzoic acid esters. These are ester derivatives of benzoic acid. Cyclohexyl 2-aminobenzoate is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, cyclohexyl 2-aminobenzoate is primarily located in the membrane (predicted from logP). Cyclohexyl 2-aminobenzoate has a mild, blossom, and neroli taste.

Properties

IUPAC Name |

cyclohexyl 2-aminobenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2/c14-12-9-5-4-8-11(12)13(15)16-10-6-2-1-3-7-10/h4-5,8-10H,1-3,6-7,14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFEZETDKFSMLMG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)OC(=O)C2=CC=CC=C2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2 |

Source

|

| Record name | CYCLOHEXYL ANTHRANILATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20068 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6024884 |

Source

|

| Record name | Cyclohexyl anthranilate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6024884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Cyclohexyl anthranilate is a viscous yellow liquid. (NTP, 1992), Pale yellow liquid; Faint, fruity, orangeblossom-like aroma |

Source

|

| Record name | CYCLOHEXYL ANTHRANILATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20068 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cyclohexyl anthranilate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1532/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Flash Point |

greater than 220 °F (NTP, 1992) |

Source

|

| Record name | CYCLOHEXYL ANTHRANILATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20068 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 73 °F (NTP, 1992), Insoluble in water, Soluble (in ethanol) |

Source

|

| Record name | CYCLOHEXYL ANTHRANILATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20068 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cyclohexyl anthranilate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1532/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.117 at 66 °F (NTP, 1992) - Denser than water; will sink, 1.015-1.021 |

Source

|

| Record name | CYCLOHEXYL ANTHRANILATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20068 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cyclohexyl anthranilate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1532/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

7779-16-0 |

Source

|

| Record name | CYCLOHEXYL ANTHRANILATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20068 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cyclohexyl anthranilate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7779-16-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexyl anthranilate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007779160 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 2-amino-, cyclohexyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclohexyl anthranilate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6024884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexyl anthranilate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.018 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYCLOHEXYL ANTHRANILATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LDE0728B6A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Cyclohexyl 2-aminobenzoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037695 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of Cyclohexyl Anthranilate

Introduction

Cyclohexyl anthranilate, systematically known as cyclohexyl 2-aminobenzoate, is an aromatic ester recognized for its characteristic fruity, grape-like aroma and flavor profile.[1][2] This viscous, yellow liquid is utilized primarily in the flavor and fragrance industries to impart such notes to a variety of consumer products.[1][2] Beyond its sensory applications, the unique structure of this compound, which combines a bulky cycloaliphatic ester with an aromatic amine, makes it a molecule of interest for researchers in organic synthesis and materials science. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and spectral characterization for professionals in research and development.

Chemical Structure and Identification

This compound is a benzoate ester, characterized by a cyclohexyl group attached to the carboxyl group of anthranilic acid.[1][3] The presence of both an ester and an aromatic amine functional group defines its chemical reactivity.[3]

The definitive structure and identification of this compound are established through a combination of nomenclature and registry numbers.

-

IUPAC Name: cyclohexyl 2-aminobenzoate[3]

-

Molecular Formula: C₁₃H₁₇NO₂[3]

-

Molecular Weight: 219.28 g/mol [3]

-

CAS Number: 7779-16-0[3]

-

Canonical SMILES: C1CCC(CC1)OC(=O)C2=CC=CC=C2N[3]

-

InChIKey: KFEZETDKFSMLMG-UHFFFAOYSA-N[3]

Structural Diagram

The following diagram illustrates the two-dimensional chemical structure of this compound.

Caption: 2D Structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below, providing essential data for its handling, formulation, and analysis.

| Property | Value | Source(s) |

| Physical State | Viscous yellow liquid | [1][3] |

| Boiling Point | 134-137 °C at 2 mmHg | [4] |

| Density | 1.117 g/cm³ at 20 °C | [3] |

| Refractive Index | 1.571-1.577 | [3] |

| Flash Point | > 220 °F (> 104.4 °C) | [3] |

| Solubility | Insoluble in water; soluble in ethanol | [3] |

| Odor | Faint, fruity, orange blossom-like | [1] |

| Taste | Sweet, fruity, grape-like | [1] |

Synthesis and Reaction Chemistry

Synthesis of this compound

A plausible and efficient laboratory-scale synthesis of this compound involves the reaction of isatoic anhydride with cyclohexanol. This method is advantageous as it proceeds with the evolution of carbon dioxide, driving the reaction to completion.

Caption: General workflow for the synthesis of this compound.

The following protocol is a representative procedure for the synthesis of this compound, adapted from established methods for the synthesis of related anthranilate esters.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine isatoic anhydride (1 equivalent) and cyclohexanol (1.5 equivalents) in a suitable high-boiling solvent such as toluene.

-

Heating: Heat the reaction mixture to reflux. The reaction progress can be monitored by observing the evolution of carbon dioxide.

-

Reaction Completion: Maintain the reflux until the gas evolution ceases, indicating the completion of the reaction.

-

Cooling and Quenching: Allow the reaction mixture to cool to room temperature. Carefully add a saturated aqueous solution of sodium bicarbonate to neutralize any unreacted starting material and acidic byproducts.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by vacuum distillation to obtain pure this compound.

Reactivity Profile

The chemical behavior of this compound is dictated by its two primary functional groups: the aromatic amine and the ester.

-

Amine Reactivity: The primary aromatic amine group is basic and can be protonated by acids to form ammonium salts. It can also undergo reactions typical of aromatic amines, such as diazotization followed by substitution, and acylation.[3]

-

Ester Reactivity: The ester group can be hydrolyzed under acidic or basic conditions to yield cyclohexanol and anthranilic acid. It can also undergo transesterification in the presence of other alcohols and a suitable catalyst.[3]

Analytical Characterization: Spectral Data

The structure of this compound can be unequivocally confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the anthranilate ring, the methine proton of the cyclohexyl group attached to the ester oxygen, and the methylene protons of the cyclohexyl ring. The amino group protons will also be present.

-

¹³C NMR: The carbon NMR spectrum will display distinct resonances for the carbonyl carbon of the ester, the aromatic carbons, and the carbons of the cyclohexyl ring.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups:

-

N-H Stretching: Two bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.

-

C=O Stretching: A strong absorption band around 1700-1730 cm⁻¹ due to the ester carbonyl group.

-

C-O Stretching: Bands in the region of 1000-1300 cm⁻¹ for the C-O stretching of the ester.

-

Aromatic C-H and C=C Stretching: Signals characteristic of the substituted benzene ring.

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with Gas Chromatography (GC-MS), is a powerful tool for the identification and quantification of this compound. The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 219). Fragmentation patterns will be consistent with the loss of the cyclohexyl group and other characteristic fragments of the anthranilate moiety.[4]

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent, such as dichloromethane or ethyl acetate.

-

Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC-MS system.

-

Gas Chromatography: Employ a suitable capillary column (e.g., a non-polar or medium-polarity column) and a temperature program that allows for the separation of this compound from any impurities.

-

Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode. Acquire mass spectra over a suitable mass range (e.g., m/z 40-400).

-

Data Analysis: Identify the peak corresponding to this compound based on its retention time and compare the acquired mass spectrum with a reference spectrum from a spectral library for confirmation.

Applications and Safety Considerations

This compound is primarily used as a flavoring and fragrance agent.[1][2] It is designated as FEMA number 2350.[3]

As with any chemical, appropriate safety precautions should be taken when handling this compound. It is recommended to handle it in a well-ventilated area and to use personal protective equipment such as gloves and safety glasses. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This technical guide has provided a detailed overview of the chemical properties, structure, synthesis, and analysis of this compound. The information presented is intended to be a valuable resource for researchers, scientists, and professionals in drug development and related fields who may work with this compound. The combination of its unique sensory properties and its chemical functionality ensures its continued relevance in both industrial and academic settings.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

The Good Scents Company. (n.d.). This compound. Retrieved from [Link]

Sources

Cyclohexyl anthranilate synthesis pathway and mechanism

An In-depth Technical Guide to the Synthesis of Cyclohexyl Anthranilate

Introduction: The Profile of a Key Aroma Compound

This compound (IUPAC name: cyclohexyl 2-aminobenzoate) is an ester recognized for its characteristic fruity and floral aroma, often reminiscent of grapes and neroli.[1] This aromatic profile makes it a valuable ingredient in the flavor and fragrance industry.[2][3] As a viscous yellow liquid, it is utilized in various formulations, from perfumes to flavoring agents in beverages.[4] Understanding its synthesis is crucial for professionals in chemical manufacturing, quality control, and drug development, where analogous esterification reactions are commonplace. This guide provides a detailed exploration of the predominant synthesis pathway for this compound, focusing on the underlying reaction mechanism, a field-proven experimental protocol, and the critical parameters governing its successful production.

PART 1: The Core Synthesis Pathway - Fischer-Speier Esterification

The most direct and industrially relevant method for synthesizing this compound is the Fischer-Speier esterification . This classic organic reaction involves the acid-catalyzed condensation of a carboxylic acid (anthranilic acid) with an alcohol (cyclohexanol).[5][6]

Causality of Pathway Selection:

The Fischer-Speier method is favored for several reasons:

-

Atom Economy: The primary reactants are directly converted into the desired product and water, representing an efficient use of starting materials.

-

Reagent Accessibility: Both anthranilic acid and cyclohexanol are readily available commercial chemicals.

-

Scalability: The reaction is well-understood and can be scaled from laboratory benchtop to industrial production with predictable outcomes.[7]

The core challenge of this pathway lies in the reversible nature of the reaction.[8][9] The formation of the ester is in equilibrium with the starting materials. To achieve a high yield, the equilibrium must be shifted toward the product side. This is typically accomplished by either using a large excess of one reactant (usually the less expensive one, cyclohexanol) or by actively removing the water byproduct as it forms during the reaction.[5][9]

The Reaction Mechanism: An Electron-Level Perspective

The Fischer esterification proceeds through a series of proton transfer and nucleophilic acyl substitution steps. The acid catalyst is essential; without it, the carboxylic acid's carbonyl carbon is not sufficiently electrophilic to be attacked by the weakly nucleophilic alcohol.[6]

The mechanism unfolds in six distinct, reversible steps:

-

Protonation of the Carbonyl: The reaction begins with the protonation of the carbonyl oxygen of anthranilic acid by the acid catalyst (e.g., H₂SO₄). This step is critical as it significantly increases the electrophilicity of the carbonyl carbon, activating it for nucleophilic attack.[7][8]

-

Nucleophilic Attack: The lone pair of electrons on the oxygen atom of cyclohexanol attacks the activated carbonyl carbon. This forms a tetrahedral intermediate, specifically an oxonium ion.[5][6]

-

Proton Transfer: A proton is transferred from the newly added cyclohexyl group to one of the existing hydroxyl groups. This can occur via an intramolecular shift or through the solvent. The purpose of this step is to convert a hydroxyl group (-OH), which is a poor leaving group, into a water molecule (-OH₂⁺), an excellent leaving group.[7]

-

Elimination of Water: The lone pair on the remaining hydroxyl group reforms the carbonyl double bond, expelling the water molecule and breaking the C-O bond.

-

Deprotonation: The resulting protonated ester is deprotonated, typically by the conjugate base of the acid catalyst or another molecule of the alcohol. This step regenerates the acid catalyst, allowing it to participate in another reaction cycle, and yields the final this compound ester.[8]

Diagram: Fischer Esterification Mechanism

Caption: The acid-catalyzed mechanism for Fischer esterification.

PART 2: Field-Proven Experimental Protocol

This section outlines a robust, self-validating laboratory procedure for the synthesis of this compound. The inclusion of a Dean-Stark apparatus is a key feature, providing a reliable method for removing water and ensuring a high conversion rate.

Materials and Equipment

| Category | Item |

| Reagents | Anthranilic Acid (99%) |

| Cyclohexanol (99%) | |

| p-Toluenesulfonic acid monohydrate (p-TSA) or concentrated H₂SO₄ | |

| Toluene (Anhydrous) | |

| Saturated Sodium Bicarbonate (NaHCO₃) solution | |

| Saturated Sodium Chloride (NaCl) solution (Brine) | |

| Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | |

| Equipment | Round-bottom flask (e.g., 250 mL) |

| Dean-Stark trap | |

| Reflux condenser | |

| Heating mantle with magnetic stirrer and stir bar | |

| Separatory funnel | |

| Rotary evaporator | |

| Standard laboratory glassware (beakers, graduated cylinders) |

Step-by-Step Methodology

-

Reaction Setup:

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar, add anthranilic acid (e.g., 0.10 mol, 13.7 g).

-

Add cyclohexanol (e.g., 0.15 mol, 15.0 g, 1.5 equivalents). Using an excess of the alcohol helps to shift the equilibrium.

-

Add toluene (approx. 100 mL) as the azeotropic solvent.

-

Add the acid catalyst, such as p-toluenesulfonic acid monohydrate (approx. 2-5 mol% of the limiting reagent).

-

-

Azeotropic Reflux:

-

Assemble the flask with a Dean-Stark trap and a reflux condenser. Fill the sidearm of the Dean-Stark trap with toluene.

-

Heat the mixture to reflux using the heating mantle. The toluene-water azeotrope will begin to distill.

-

As the vapor condenses, it will collect in the Dean-Stark trap. The denser water will separate and collect at the bottom, while the toluene will overflow and return to the reaction flask.

-

Continue the reflux until no more water collects in the trap (typically 2-4 hours). The theoretical amount of water for this example is 1.8 mL.

-

-

Work-up and Isolation:

-

Allow the reaction mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with:

-

Saturated sodium bicarbonate solution (2 x 50 mL) to neutralize the acid catalyst and remove any unreacted anthranilic acid. Caution: CO₂ evolution may cause pressure buildup.

-

Water (1 x 50 mL).

-

Saturated brine solution (1 x 50 mL) to aid in the separation of the layers and remove bulk water.

-

-

Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Concentrate the filtrate using a rotary evaporator to remove the toluene and excess cyclohexanol.

-

The resulting crude product, a viscous yellow liquid, can be further purified by vacuum distillation if high purity is required.

-

Diagram: Experimental Workflow

Caption: A streamlined workflow for the synthesis of this compound.

Quantitative Data Summary

| Parameter | Value | Rationale |

| Limiting Reagent | Anthranilic Acid | Typically the more expensive or complex starting material. |

| Cyclohexanol | 1.2 - 2.0 molar equivalents | Excess drives the reaction equilibrium towards the product. |

| Catalyst Loading (p-TSA) | 1 - 5 mol% | Sufficient to catalyze the reaction without causing excessive side reactions. |

| Solvent | Toluene | Forms a low-boiling azeotrope with water for efficient removal. |

| Reaction Temperature | Reflux (approx. 111°C for Toluene) | Provides sufficient thermal energy for the reaction to proceed at a reasonable rate. |

| Typical Reaction Time | 2 - 6 hours | Monitored by the cessation of water collection in the Dean-Stark trap. |

| Expected Yield | >85% (post-purification) | High efficiency is expected when water is effectively removed. |

PART 3: Alternative & Modern Synthetic Approaches

While Fischer-Speier esterification is the workhorse method, other strategies exist:

-

Acylation with Anthraniloyl Chloride: Anthranilic acid can be converted to its more reactive acid chloride derivative using reagents like thionyl chloride (SOCl₂). The subsequent reaction with cyclohexanol is rapid and irreversible. However, this two-step process has poorer atom economy and involves corrosive reagents.

-

Transesterification: this compound can be formed by reacting a simpler anthranilate ester, such as methyl anthranilate, with cyclohexanol in the presence of an acid or base catalyst.[10] To drive this equilibrium, the lower-boiling alcohol (methanol) must be continuously removed.

-

Heterogeneous Catalysis: To improve the environmental profile and simplify purification, solid acid catalysts are increasingly employed.[2][10] Ion-exchange resins like Amberlyst-15 or acid-treated clays can replace soluble acids like H₂SO₄.[11] The primary advantage is the ease of catalyst removal—a simple filtration suffices, eliminating the need for aqueous neutralization washes and reducing waste streams.[10]

Conclusion

The synthesis of this compound via Fischer-Speier esterification is a fundamentally important transformation that exemplifies the principles of equilibrium, catalysis, and reaction optimization. By understanding the detailed mechanism, researchers can troubleshoot and adapt the process for various substrates. The provided experimental protocol, centered on the efficient removal of water via azeotropic distillation, represents a reliable and scalable method for producing this valuable aroma chemical. As the chemical industry moves towards more sustainable practices, the exploration of solid acid catalysts presents a promising evolution of this classic and indispensable reaction.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 24510, this compound. Available from: [Link]

-

Yadav, G. D., & Mehta, V. H. (1994). An Ecofriendly Catalytic Route for the Preparation of Perfumery Grade Methyl Anthranilate from Anthranilic Acid and Methanol. Organic Process Research & Development, 2(3), 251-258. Available from: [Link]

-

American Chemical Society. An Ecofriendly Catalytic Route for the Preparation of Perfumery Grade Methyl Anthranilate from Anthranilic Acid and Methanol. Available from: [Link]

-

ResearchGate. Optimization of Methyl Anthranilate Synthesis Process by Response Surface Methodology and Its Reaction Mechanism. Available from: [Link]

- Google Patents. US3123631A - Process for preparing esters of.

-

The Good Scents Company. This compound, 7779-16-0. Available from: [Link]

-

The Royal Society of Chemistry. Beyond conventional routes, an unprecedented Metal-Free Chemoselective Synthesis of Anthranilate Esters via Multicomponent Reaction. Available from: [Link]

-

SpectraBase. anhranilic acid, cyclohexyl ester - Optional[MS (GC)] - Spectrum. Available from: [Link]

-

Organic Chemistry Portal. Fischer Esterification. Available from: [Link]

-

Master Organic Chemistry. Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Available from: [Link]

-

BYJU'S. Fischer esterification reaction. Available from: [Link]

-

Wikipedia. Fischer–Speier esterification. Available from: [Link]

-

Chemistry LibreTexts. Fischer Esterification. Available from: [Link]

-

PubChemLite. This compound (C13H17NO2). Available from: [Link]

-

FooDB. Showing Compound this compound (FDB016823). Available from: [Link]

Sources

- 1. Showing Compound this compound (FDB016823) - FooDB [foodb.ca]

- 2. pubs.acs.org [pubs.acs.org]

- 3. This compound, 7779-16-0 [thegoodscentscompany.com]

- 4. This compound | C13H17NO2 | CID 24510 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Fischer Esterification [organic-chemistry.org]

- 6. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. byjus.com [byjus.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

Spectroscopic Profile of Cyclohexyl Anthranilate: A Comprehensive Technical Guide

This guide provides an in-depth analysis of the spectroscopic data for Cyclohexyl anthranilate (C₁₃H₁₇NO₂), a significant compound in the flavor, fragrance, and pharmaceutical industries. Understanding the spectral characteristics of this molecule is paramount for quality control, structural elucidation, and the development of new applications. This document will delve into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering expert interpretation and insights into the experimental methodologies.

Molecular Structure and Spectroscopic Overview

This compound is an ester formed from anthranilic acid and cyclohexanol. Its structure, characterized by an aromatic amine, an ester functional group, and a saturated cycloalkane ring, gives rise to a unique spectroscopic fingerprint. This guide will dissect this fingerprint to provide a comprehensive understanding of the molecule's chemical environment.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each nucleus.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound displays distinct signals for the aromatic, cyclohexyl, and amine protons. The chemical shifts are influenced by the electron-withdrawing ester group and the electron-donating amino group on the aromatic ring, as well as the aliphatic nature of the cyclohexyl ring.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.8 | dd | 1H | Aromatic H |

| ~7.3 | t | 1H | Aromatic H |

| ~6.6 | d | 1H | Aromatic H |

| ~6.5 | t | 1H | Aromatic H |

| ~4.9 | m | 1H | O-CH (Cyclohexyl) |

| ~4.8 | br s | 2H | NH₂ |

| ~1.2-2.0 | m | 10H | Cyclohexyl CH₂ |

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the magnetic field strength of the NMR instrument.

Interpretation and Causality:

-

Aromatic Protons (δ 6.5-7.8): The signals in this region are characteristic of a substituted benzene ring. The downfield shift of the proton ortho to the ester group (~7.8 ppm) is due to the deshielding effect of the carbonyl. The protons ortho and para to the electron-donating amino group are shifted upfield. The splitting patterns (doublet of doublets, triplet) arise from the coupling between adjacent protons.

-

O-CH Proton (δ ~4.9): The methine proton of the cyclohexyl ring attached to the ester oxygen is significantly deshielded and appears as a multiplet due to coupling with the adjacent methylene protons.

-

Amine Protons (δ ~4.8): The protons of the primary amine appear as a broad singlet. The broadness is a result of quadrupole broadening from the nitrogen atom and potential hydrogen exchange.

-

Cyclohexyl Protons (δ ~1.2-2.0): The remaining ten protons of the cyclohexyl ring appear as a complex multiplet in the aliphatic region of the spectrum. The overlapping signals are due to the similar chemical environments of these protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~167 | C=O (Ester) |

| ~150 | Aromatic C-NH₂ |

| ~134 | Aromatic C-H |

| ~131 | Aromatic C-H |

| ~117 | Aromatic C-H |

| ~116 | Aromatic C-H |

| ~110 | Aromatic C-CO |

| ~73 | O-CH (Cyclohexyl) |

| ~32 | Cyclohexyl CH₂ |

| ~25 | Cyclohexyl CH₂ |

| ~24 | Cyclohexyl CH₂ |

Interpretation and Causality:

-

Carbonyl Carbon (δ ~167): The ester carbonyl carbon is significantly deshielded and appears at a characteristic downfield chemical shift.

-

Aromatic Carbons (δ ~110-150): The six aromatic carbons give rise to distinct signals. The carbon attached to the amino group is shifted downfield due to the nitrogen's electronegativity, while the carbon attached to the ester group is also deshielded. The remaining aromatic carbons appear in the expected region.

-

O-CH Carbon (δ ~73): The carbon of the cyclohexyl ring bonded to the ester oxygen is deshielded and appears at a downfield chemical shift compared to the other aliphatic carbons.

-

Cyclohexyl Carbons (δ ~24-32): The remaining five carbons of the cyclohexyl ring appear in the typical aliphatic region.

Experimental Protocol: NMR Spectroscopy

A standard protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

Caption: A generalized workflow for NMR sample preparation and data acquisition.

Causality in Experimental Choices:

-

Solvent Selection: A deuterated solvent, such as chloroform-d (CDCl₃), is used to avoid overwhelming the spectrum with solvent signals.[1] The choice of solvent can also influence the chemical shifts of labile protons like those of the amine group.

-

Concentration: An optimal concentration of 5-10 mg in approximately 0.7 mL of solvent is recommended to achieve a good signal-to-noise ratio in a reasonable acquisition time.[2]

-

Locking and Shimming: The deuterium signal from the solvent is used to "lock" the magnetic field, ensuring its stability throughout the experiment. Shimming is the process of optimizing the homogeneity of the magnetic field across the sample volume, which is critical for obtaining sharp spectral lines and high resolution.[3]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3480-3360 | Medium, Sharp (doublet) | N-H stretch (asymmetric and symmetric) |

| 3060-3020 | Medium | Aromatic C-H stretch |

| 2935, 2860 | Strong | Aliphatic C-H stretch (cyclohexyl) |

| 1685 | Strong, Sharp | C=O stretch (ester) |

| 1615, 1590 | Medium-Strong | C=C stretch (aromatic ring) |

| 1240 | Strong | C-O stretch (ester) |

| 750 | Strong | C-H bend (ortho-disubstituted aromatic) |

Interpretation and Causality:

-

N-H Stretching (3480-3360 cm⁻¹): The presence of two distinct sharp bands in this region is a hallmark of a primary amine (-NH₂), corresponding to the asymmetric and symmetric stretching vibrations.

-

C-H Stretching (3060-3020 cm⁻¹ and 2935, 2860 cm⁻¹): The absorptions above 3000 cm⁻¹ are characteristic of C-H bonds in the aromatic ring, while the strong absorptions below 3000 cm⁻¹ are due to the C-H bonds of the cyclohexyl group.

-

C=O Stretching (1685 cm⁻¹): The intense, sharp peak at this wavenumber is indicative of the ester carbonyl group. Its position is influenced by conjugation with the aromatic ring.

-

C-O Stretching (1240 cm⁻¹): The strong absorption in this region is attributed to the stretching vibration of the C-O single bond of the ester.

-

Aromatic C-H Bending (750 cm⁻¹): The strong band in the fingerprint region is characteristic of the out-of-plane C-H bending of an ortho-disubstituted benzene ring.

Experimental Protocol: FT-IR Spectroscopy

For a liquid sample like this compound, the attenuated total reflectance (ATR) or the neat liquid film method are commonly employed.

Caption: A simplified workflow for FT-IR analysis using an ATR accessory.

Causality in Experimental Choices:

-

ATR Technique: The ATR method is often preferred for liquid samples as it requires minimal sample preparation and is easy to clean.[4][5] A drop of the neat liquid is placed directly on the crystal (e.g., diamond or zinc selenide).

-

Background Correction: A background spectrum of the clean, empty ATR crystal is collected before the sample spectrum. This is essential to subtract the absorbance of atmospheric water and carbon dioxide, as well as any instrumental artifacts, from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.

Table 4: Key Mass Spectral Data for this compound (Electron Ionization)

| m/z | Relative Intensity (%) | Proposed Fragment |

| 219 | 40 | [M]⁺ (Molecular Ion) |

| 137 | 100 | [C₇H₇NO₂]⁺ |

| 120 | 85 | [C₇H₆NO]⁺ |

| 92 | 50 | [C₆H₆N]⁺ |

| 83 | 30 | [C₆H₁₁]⁺ |

| 65 | 25 | [C₅H₅]⁺ |

Interpretation and Causality:

-

Molecular Ion (m/z 219): The peak at m/z 219 corresponds to the molecular weight of this compound, confirming its elemental composition.

-

Base Peak (m/z 137): The most abundant fragment is often the anthranilic acid radical cation, formed by the loss of the cyclohexyl radical. This is a stable fragment due to the aromatic system.

-

Fragment at m/z 120: This prominent peak likely arises from the loss of a hydroxyl radical from the m/z 137 fragment.

-

Fragment at m/z 92: This fragment can be formed by the loss of carbon monoxide from the m/z 120 fragment.

-

Fragment at m/z 83: This peak corresponds to the cyclohexyl cation, formed by the cleavage of the ester bond.

Caption: A plausible fragmentation pathway for this compound in EI-MS.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a common technique for the analysis of volatile and semi-volatile organic compounds.

Caption: A general workflow for GC-MS analysis.

Causality in Experimental Choices:

-

Gas Chromatography (GC): GC is used to separate the analyte from any impurities before it enters the mass spectrometer, ensuring a clean mass spectrum of the compound of interest.[6]

-

Electron Ionization (EI): EI is a hard ionization technique that imparts significant energy to the molecule, leading to extensive and reproducible fragmentation. This fragmentation pattern is highly characteristic and can be used for library matching and structural confirmation.[7]

Conclusion

The spectroscopic data presented in this guide provide a robust and detailed characterization of this compound. The ¹H and ¹³C NMR spectra confirm the carbon-hydrogen framework, the IR spectrum identifies the key functional groups, and the mass spectrum confirms the molecular weight and provides insight into the molecule's fragmentation behavior. A thorough understanding of these spectroscopic techniques and the interpretation of the resulting data is essential for researchers and professionals working with this compound.

References

-

University of Notre Dame. (2023, July 24). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Retrieved from [Link]

-

Frontier, A. (n.d.). How to Get a Good 1H NMR Spectrum. University of Rochester Department of Chemistry. Retrieved from [Link]

-

Boston University Chemical Instrumentation Center. (n.d.). Basic NMR Concepts. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, March 22). Lab 5: Gas Chromatography/Mass Spectrometry (GC/MS). Retrieved from [Link]

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

-

ResearchGate. (2021, January 24). How to prepare a liquid sample for FTIR spectrum? Retrieved from [Link]

-

Scribd. (n.d.). Preparing Samples For NMR Acquisition and Software For Processing The Spectra. Retrieved from [Link]

-

Springer Nature Experiments. (n.d.). Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants. Retrieved from [Link]

-

UT Health San Antonio. (n.d.). Stepbystep procedure for NMR data acquisition. Retrieved from [Link]

-

University of Massachusetts Amherst. (n.d.). 4406 GC-MS procedure and background. Retrieved from [Link]

-

University of California, Riverside. (n.d.). Sample Preparation Guidelines for GC-MS. Retrieved from [Link]

-

JASCO. (2021, July 16). Tips of FTIR measurement (NIR measurement by liquid sampling using a hematocrit capillary). Retrieved from [Link]

-

Shimadzu. (n.d.). Liquid Samples. Retrieved from [Link]

-

SpectraBase. (n.d.). anhranilic acid, cyclohexyl ester. Retrieved from [Link]

Sources

A Technical Guide to the Photophysical Characterization of Cyclohexyl Anthranilate

Prepared by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive framework for the determination of the fluorescence quantum yield and fluorescence lifetime of cyclohexyl anthranilate. While specific photophysical data for this compound is not extensively published, this document outlines the fundamental principles and detailed experimental protocols necessary for its characterization. By leveraging established methodologies and drawing parallels with closely related, well-studied anthranilate esters, this guide serves as an essential resource for researchers in drug development and materials science. It emphasizes the causality behind experimental choices, ensuring a robust and scientifically sound approach to characterizing the photophysical properties of this and similar fluorescent molecules.

Introduction to Molecular Fluorescence

Fluorescence is a luminescence phenomenon where a molecule, after absorbing light energy, rapidly emits a photon. This process is central to numerous scientific applications, from bio-imaging to materials science. Two of the most critical parameters that define a fluorophore's behavior are its fluorescence quantum yield (ΦF) and fluorescence lifetime (τF).

-

Fluorescence Quantum Yield (ΦF) : This is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed[1][2]. A higher quantum yield indicates a more efficient conversion of absorbed light into emitted fluorescence.

-

Fluorescence Lifetime (τF) : This represents the average time a molecule spends in the excited state before returning to the ground state by emitting a photon[3][4]. Lifetimes typically range from picoseconds to hundreds of nanoseconds[4][5][6]. This parameter is sensitive to the molecule's local environment and can provide insights into molecular interactions[4].

Understanding these parameters for a compound like this compound is crucial for its potential application as a fluorescent probe or functional material[7].

Molecular Profile: this compound

This compound (CAS 7779-16-0) is a benzoate ester derived from anthranilic acid and cyclohexanol.[8][9] It belongs to the class of anthranilates, which are known for their characteristic blue fluorescence.[10][11]

Structure:

-

Appearance: Viscous yellow liquid[8]

The core fluorophore is the anthranilate moiety. Related compounds, such as methyl anthranilate, are known to be fluorescent and are used in fragrance and flavor industries.[10][13][14] Studies on similar anthranilate esters, like menthyl anthranilate, show they can be highly fluorescent with solvent-dependent emission properties.[15] The photostability of anthranilates is generally attributed to the intramolecular hydrogen bonding between the amino group and the ester substituent.[16]

Determination of Fluorescence Quantum Yield (ΦF)

Principle: The Relative Method

The determination of ΦF can be performed using absolute or relative methods. The absolute method requires specialized instrumentation like an integrating sphere.[1][17] A more common and accessible approach is the relative method, which involves comparing the fluorescence of the sample to a standard with a known quantum yield.[1][17][18] This method is robust, requires standard laboratory equipment (a UV-Vis spectrophotometer and a spectrofluorometer), and provides high accuracy when performed correctly.[2][18]

The core principle is that for dilute solutions (absorbance < 0.1), the integrated fluorescence intensity is directly proportional to the amount of light absorbed.[18] By comparing the sample to a standard under identical conditions, the quantum yield can be calculated using the following equation:

ΦS = ΦR * (IS / IR) * (AR / AS) * (nS2 / nR2)

Where:

-

Φ is the quantum yield

-

I is the integrated fluorescence intensity

-

A is the absorbance at the excitation wavelength

-

n is the refractive index of the solvent

-

Subscripts S and R refer to the sample (this compound) and the reference standard, respectively.

Causality: The choice of the relative method is justified by its practicality and reduced systematic errors. By using a reference standard, complexities related to the absolute calibration of detector response and excitation light intensity are circumvented. The gradient method, which involves measuring multiple concentrations, is superior to a single-point measurement as it confirms linearity and helps to mitigate errors from inner filter effects.[2][18]

Experimental Protocol for Relative Quantum Yield Measurement

-

Selection of a Reference Standard: Choose a standard with absorption and emission spectra that overlap with this compound. Given that anthranilates absorb in the UV range and emit blue fluorescence, a suitable standard might be Quinine Sulfate in 0.5 M H2SO4 (ΦF = 0.54).

-

Solvent Selection: Use a spectroscopic grade solvent in which both the sample and the standard are soluble. Cyclohexane or ethanol are common choices for anthranilate esters.[15][19] The same solvent must be used for both sample and standard.

-

Preparation of Stock Solutions: Prepare stock solutions of this compound and the reference standard in the chosen solvent.

-

Preparation of Dilutions: From the stock solutions, prepare a series of dilutions for both the sample and the standard, ensuring that the absorbance at the excitation wavelength is within the range of 0.01 to 0.1 to avoid inner filter effects.[18]

-

Absorbance Measurements: Using a UV-Vis spectrophotometer, record the absorbance spectra for all solutions. Determine the absorbance value at the chosen excitation wavelength (e.g., 330 nm).

-

Fluorescence Measurements: Using a spectrofluorometer, record the corrected fluorescence emission spectra for all solutions. It is critical that all instrument settings (e.g., excitation/emission slit widths, detector voltage) remain identical for all measurements of the sample and the standard.[18]

-

Data Analysis:

-

Integrate the area under the corrected emission curve for each solution.

-

For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance.

-

Determine the slope (gradient, m) of the resulting straight line for both the sample (mS) and the reference (mR).

-

Calculate the quantum yield using the gradient method formula: ΦS = ΦR * (mS / mR) * (nS2 / nR2)[2]

-

Visualization of Quantum Yield Workflow

Caption: Workflow for relative fluorescence quantum yield determination.

Determination of Fluorescence Lifetime (τF)

Principle: Time-Correlated Single Photon Counting (TCSPC)

Time-Correlated Single Photon Counting (TCSPC) is the most widely used and accurate technique for measuring fluorescence lifetimes in the nanosecond and picosecond range.[5][20] The method is based on the repetitive, precisely timed detection of single photons emitted from a sample after excitation by a short pulse of light (e.g., from a pulsed laser or LED).[20][21]

The core principle involves measuring the time delay between the excitation pulse and the detection of the first emitted photon.[22][23] By repeating this process millions of times and building a histogram of the arrival times, a statistical distribution is constructed that accurately represents the fluorescence decay profile of the sample.[20][21][22]

Causality: TCSPC is the gold standard because of its exceptional sensitivity (detecting single photons), high temporal resolution (picoseconds), and excellent signal-to-noise ratio.[5][21] The statistical nature of the measurement over many cycles allows for the construction of a smooth decay curve even from very weak emission signals.[20] The technique's accuracy relies on the condition that the probability of detecting more than one photon per excitation cycle is very low, which is achieved by attenuating the emission intensity.[20]

Experimental Protocol for TCSPC Measurement

-

Instrument Setup: A typical TCSPC setup consists of a high-repetition-rate pulsed light source, sample holder, emission monochromator, a fast and sensitive single-photon detector (e.g., a photomultiplier tube, PMT), and timing electronics.[20][21]

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable spectroscopic-grade solvent. The concentration should be adjusted to ensure the photon counting rate is sufficiently low (typically <5% of the laser repetition rate) to avoid pulse pile-up artifacts.

-

Measure the Instrument Response Function (IRF): Record the IRF by using a light-scattering solution (e.g., a colloidal silica suspension) in place of the fluorescent sample. The IRF represents the temporal profile of the excitation pulse as seen by the detection system. This is a critical step for accurate data analysis.[4]

-

Measure the Sample Decay: Replace the scattering solution with the this compound solution and acquire the fluorescence decay histogram until sufficient counts (typically 10,000 in the peak channel) are collected to ensure good statistics.

-

Data Analysis (Deconvolution): The measured fluorescence decay is a convolution of the true decay and the IRF. To extract the true fluorescence lifetime (τF), an iterative deconvolution process is used.

-

A theoretical decay model (e.g., a single or multi-exponential function) is proposed.

-

This model is mathematically convoluted with the measured IRF.

-

The resulting curve is compared to the experimental decay data.

-

The parameters of the model (lifetimes and amplitudes) are adjusted until the convoluted model provides the best fit to the data, typically judged by minimizing the chi-squared (χ²) value.

-

Visualization of TCSPC Workflow

Caption: Workflow for fluorescence lifetime measurement using TCSPC.

Data Summary and Influencing Factors

While specific, experimentally verified data for this compound is scarce, we can predict its behavior and summarize the expected data based on studies of similar anthranilate esters.

| Parameter | Expected Value/Behavior | Influencing Factors |

| Absorption Max (λabs) | ~330-350 nm | Solvent Polarity |

| Emission Max (λem) | ~390-420 nm (Blue Fluorescence) | Solvent Polarity (Red-shifts in more polar solvents)[19][24] |

| Quantum Yield (ΦF) | Moderate to High (e.g., 0.3 - 0.7) | Solvent Polarity, Temperature, Presence of Quenchers. Values for related compounds like methyl anthranilate range from 0.37 to 0.55.[16] Menthyl anthranilate has a ΦF of 0.64 in ethanol.[15] |

| Fluorescence Lifetime (τF) | 1-10 ns | Solvent Polarity and Hydrogen Bonding capacity can significantly alter lifetime.[19] Lifetimes for many organic fluorophores fall in this range.[6] |

Solvent Effects: The photophysical properties of anthranilates are highly sensitive to the solvent environment.[19] Increasing solvent polarity typically causes a bathochromic (red) shift in the emission spectrum due to the stabilization of a more polar excited state.[24][25] This can also affect the quantum yield and lifetime, as different solvent interactions can promote or inhibit non-radiative decay pathways.[25] For example, in anthranilic acid, the shortest lifetime was observed in non-polar cyclohexane, while lifetimes in polar solvents were dominated by the solvent's hydrogen-bond donating ability.[19]

Conclusion

This guide provides the essential theoretical grounding and practical, field-proven protocols for the comprehensive characterization of the fluorescence quantum yield and lifetime of this compound. By employing the relative method for quantum yield and Time-Correlated Single Photon Counting for lifetime measurements, researchers can obtain reliable and accurate data. Understanding these core photophysical parameters is the first step toward unlocking the potential of this compound in advanced applications, from fluorescent probes in drug discovery to functional components in materials science.

References

-

Al-Kaysi, R. O., & Bel-Hadj, T. (2014). Solvent effect on anthranilic acid spectroscopy. PubMed. [Link]

-

Povrozin, Y., & Terpetschnig, E. (n.d.). Measurement of Fluorescence Quantum Yields on ISS Instrumentation Using Vinci. ISS Technical Note. [Link]

-

Resch-Genger, U., et al. (2020). Relative and absolute determination of fluorescence quantum yields of transparent samples. Nature Protocols. [Link]

-

Resch-Genger, U., et al. (2020). Relative and absolute determination of fluorescence quantum yields of transparent samples. ResearchGate. [Link]

-

PicoQuant. (n.d.). The Principle of Time-Correlated Single Photon Counting. PicoQuant GmbH. [Link]

-

de Melo, J. S., et al. (2020). Tutorial: measurement of fluorescence spectra and determination of relative fluorescence quantum yields of transparent samples. Methods and Applications in Fluorescence. [Link]

-

Ramesan, S., Vyas, S., & Abid, A. (n.d.). Determination of Relative Fluorescence Quantum Yield Using the Agilent Cary Eclipse. Agilent Technologies. [Link]

-

Becker & Hickl GmbH. (n.d.). Time-Correlated Single Photon Counting. Becker & Hickl GmbH. [Link]

-

Simtrum. (n.d.). What is the best Setup of Time Correlated Single Photon Counting(TCSPC)? Simtrum. [Link]

-

ID Quantique. (2023). What is Time Correlated Single Photon Counting? ID Quantique. [Link]

-

qutools. (n.d.). Time correlated Single Photon Counting. qutools. [Link]

-

Wikipedia. (n.d.). Methyl anthranilate. Wikipedia. [Link]

-

de la Fuente, J. R., et al. (2021). Methyl anthranilate as generator and quencher of reactive oxygen species: A photochemical study. ResearchGate. [Link]

-

Toyoda, M., Ito, Y., & Iwaida, M. (1979). Fluorescence scans of methyl anthranilate, candy and grape flavor. ResearchGate. [Link]

-

Toyoda, M., Ito, Y., & Iwaida, M. (1979). Fluorescence in Candies Caused by Methyl Anthranilate, a Flavoring Agent. Journal of Food Protection. [Link]

-

Gemeda, F. T. (2017). A Review on Effect of Solvents on Fluorescent Spectra. Chemical Science International Journal. [Link]

-

Evident Scientific. (n.d.). Solvent Effects on Fluorescence Emission. Evident Scientific. [Link]

-

Liu, T., et al. (2023). Chemical Regulation of Fluorescence Lifetime. PubMed Central. [Link]

-

Gemeda, F. T. (2017). A Review on Effect of Solvents on Fluorescent Spectra. ResearchGate. [Link]

-

Al Ani, K. (2007). Effect of solvent on fluorescence and fluorescence lifetimes of p-substituted polystyrene. ResearchGate. [Link]

- CN101948400B - Preparation method of methyl anthranilate.

-

Beeby, A., & Jones, A. E. (2000). The photophysical properties of menthyl anthranilate: a UV-A sunscreen. PubMed. [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]

-

Romani, M., et al. (2022). Fluorescence Lifetime Phasor Analysis and Raman Spectroscopy of Pigmented Organic Binders and Coatings Used in Artworks. MDPI. [Link]

-

Boens, N., et al. (2012). Fluorescence Lifetime Standards for Time and Frequency Domain Fluorescence Spectroscopy. PubMed Central. [Link]

-

Afonso, C. M. M., et al. (2022). Intermolecular Interactions and In Vitro Performance of Methyl Anthranilate in Commercial Sunscreen Formulations. MDPI. [Link]

-

The Good Scents Company. (n.d.). This compound. The Good Scents Company. [Link]

- CN101948400A - Preparation method of methyl anthranilate.

-

Berezin, M. Y., & Achilefu, S. (2010). Fluorescence Lifetime Measurements and Biological Imaging. PubMed Central. [Link]

- US4633009A - Synthesis of methyl N-methylanthranilate.

Sources

- 1. researchgate.net [researchgate.net]

- 2. agilent.com [agilent.com]

- 3. Chemical Regulation of Fluorescence Lifetime - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fluorescence Lifetime Measurements and Biological Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What is the best Setup of Time Correlated Single Photon Counting(TCSPC)? Check Simtrum Solution here! [simtrum.com]

- 6. mdpi.com [mdpi.com]

- 7. biosynth.com [biosynth.com]

- 8. This compound | C13H17NO2 | CID 24510 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. parchem.com [parchem.com]

- 10. guidechem.com [guidechem.com]

- 11. Methyl anthranilate - Wikipedia [en.wikipedia.org]

- 12. scbt.com [scbt.com]

- 13. researchgate.net [researchgate.net]

- 14. Fluorescence in Candies Caused by Methyl Anthranilate, a Flavoring Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The photophysical properties of menthyl anthranilate: a UV-A sunscreen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Making sure you're not a bot! [opus4.kobv.de]

- 18. iss.com [iss.com]

- 19. Solvent effect on anthranilic acid spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. ridl.cfd.rit.edu [ridl.cfd.rit.edu]

- 21. becker-hickl.com [becker-hickl.com]

- 22. photon-force.com [photon-force.com]

- 23. Time correlated Single Photon Counting – qutools [qutools.com]

- 24. Solvent Effects on Fluorescence Emission [evidentscientific.com]

- 25. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Cyclohexyl Anthranilate (CAS 7779-16-0): Experimental Data and Methodologies

This guide provides a comprehensive technical overview of Cyclohexyl Anthranilate (CAS 7779-16-0), a significant fragrance and flavor ingredient. Tailored for researchers, scientists, and professionals in drug development and chemical analysis, this document delves into the compound's physicochemical properties, spectroscopic profile, synthesis, analytical methodologies, and toxicological data. The content herein is structured to offer not just procedural steps but also the scientific rationale behind the experimental choices, ensuring a thorough understanding for practical application.

Compound Identification and Physicochemical Properties

This compound, also known as cyclohexyl 2-aminobenzoate, is a benzoate ester recognized for its characteristic mild, fruity, orange blossom-like aroma and a sweet, grape-like taste.[1][2] It presents as a pale yellow, viscous liquid.[1][3] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 7779-16-0 | [4] |

| Molecular Formula | C₁₃H₁₇NO₂ | [4] |

| Molecular Weight | 219.28 g/mol | [4] |

| Appearance | Pale yellow clear/viscous liquid | [1][3] |

| Specific Gravity | 1.098 - 1.108 @ 25°C | |

| Refractive Index | 1.559 - 1.569 @ 20°C | |

| Boiling Point | 318°C @ 760 mmHg | [5] |

| Vapor Pressure | 0.001 mmHg @ 20°C | |

| Flash Point | >220°F (>104.44°C) | [3] |

| Solubility | Insoluble in water; Soluble in ethanol | [5] |

Spectroscopic Profile

The structural elucidation of this compound is confirmed through various spectroscopic techniques. The following sections detail the expected data from Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

The proton NMR spectrum of this compound will exhibit characteristic signals for both the cyclohexyl and the anthranilate moieties. The aromatic protons of the anthranilate ring typically appear in the downfield region (δ 6.5-8.0 ppm). The protons of the cyclohexyl group will be found in the upfield region (δ 1.2-5.0 ppm), with the proton on the carbon attached to the ester oxygen appearing most downfield due to deshielding. The amino (-NH₂) protons will likely appear as a broad singlet.

The carbon NMR spectrum will show distinct signals for each of the 13 carbon atoms in the molecule, present in different chemical environments. The carbonyl carbon of the ester is expected to be the most downfield signal (around δ 165-175 ppm). The aromatic carbons will resonate in the δ 110-150 ppm range, while the carbons of the cyclohexyl ring will appear in the upfield region (δ 20-80 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum provides information about the functional groups present in the molecule. Key characteristic absorption peaks for this compound are summarized in Table 2.

Table 2: Characteristic FT-IR Absorption Peaks for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| 3400-3200 | N-H (Amine) | Stretching (often two bands for primary amine) |

| 3100-3000 | C-H (Aromatic) | Stretching |

| 2950-2850 | C-H (Aliphatic) | Stretching |

| 1725-1705 | C=O (Ester) | Stretching |

| 1620-1580 | C=C (Aromatic) | Stretching |

| 1300-1000 | C-O (Ester) | Stretching |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound, the molecular ion peak [M]⁺ would be observed at m/z 219. The fragmentation pattern is expected to show characteristic losses of the cyclohexyl group and fragments from the anthranilate ring. The base peak is often observed at m/z 120, corresponding to the 2-aminobenzoyl cation.[6]

Synthesis of this compound

A common and efficient method for the synthesis of this compound is the Fischer-Speier esterification of anthranilic acid with cyclohexanol using an acid catalyst.[2] This reaction involves the nucleophilic acyl substitution of the carboxylic acid.

Experimental Workflow: Fischer-Speier Esterification

The following diagram illustrates the general workflow for the synthesis of this compound.

Caption: Fischer-Speier Esterification Workflow for this compound Synthesis.

Detailed Experimental Protocol

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus connected to a reflux condenser, combine anthranilic acid (1.0 eq), cyclohexanol (1.5-2.0 eq), and a suitable solvent such as toluene.

-

Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid (0.05-0.1 eq), to the reaction mixture.

-

Reflux and Water Removal: Heat the mixture to reflux. The water formed during the esterification will be azeotropically removed and collected in the Dean-Stark trap, driving the equilibrium towards the product. Monitor the reaction progress by observing the amount of water collected.

-

Reaction Quenching and Neutralization: Once the theoretical amount of water has been collected or the reaction is deemed complete by TLC or GC analysis, cool the mixture to room temperature. Carefully neutralize the acid catalyst by washing the organic layer with a saturated sodium bicarbonate solution until effervescence ceases.

-

Extraction and Washing: Separate the organic layer and wash it sequentially with water and brine to remove any remaining impurities.

-

Drying and Solvent Removal: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by vacuum distillation to obtain pure this compound.

Analytical Methodologies

Gas chromatography coupled with mass spectrometry (GC-MS) is a highly effective technique for the identification and quantification of this compound in various matrices, such as fragrance and cosmetic products.[1]

GC-MS Analysis Workflow

The following diagram outlines the typical workflow for the GC-MS analysis of this compound.

Caption: General Workflow for GC-MS Analysis of this compound.

Detailed GC-MS Protocol

-

Sample Preparation (Liquid-Liquid Extraction):

-

Weigh approximately 0.5 g of the cosmetic or fragrance sample into a centrifuge tube.

-

Add an appropriate internal standard.

-

Perform a liquid-liquid extraction using a suitable solvent system, such as methyl tert-butyl ether and water.[1]

-

Vortex the mixture and then centrifuge to separate the layers.

-

Collect the organic layer and dry it over anhydrous sodium sulfate.

-

Filter the extract and dilute to a final concentration suitable for GC-MS analysis.

-

-

Instrumental Conditions:

-

Gas Chromatograph:

-

Column: A non-polar capillary column, such as a VF-5ms (30m x 0.25mm i.d., 0.25µm film thickness), is suitable for separating the components.[1]

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[1]

-

Injection: 1-2 µL of the sample solution in splitless mode.

-

Oven Temperature Program: A typical program would start at a lower temperature (e.g., 60°C), ramp up to a higher temperature (e.g., 300°C) to ensure elution of all components.[1]

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selective Ion Monitoring (SIM) for higher sensitivity and specificity, or full scan mode for qualitative analysis.

-

-

Toxicological Profile

Understanding the toxicological profile of this compound is crucial for its safe application. The available data suggests a low order of acute toxicity.

Table 3: Acute Toxicity Data for Anthranilate Esters

| Compound | Test | Species | Route | LD₅₀ | Source |

| Methyl Anthranilate | Acute Toxicity | Rat | Oral | 2910 mg/kg |

Conclusion

This technical guide has provided a detailed overview of the experimental data and methodologies related to this compound (CAS 7779-16-0). By integrating physicochemical properties, spectroscopic data, a detailed synthesis protocol, an analytical workflow, and toxicological information, this document serves as a valuable resource for professionals in the chemical and pharmaceutical sciences. The emphasis on the rationale behind experimental choices aims to empower researchers to not only replicate these methods but also to adapt and troubleshoot them for their specific applications.

References

-

The Royal Society of Chemistry. Chemical shifts (δ), signal multiplicity and coupling constant (J) obtained from 1H NMR (1H 600). Retrieved from [Link]

-

PubChem. This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Chen, Y. C., & Lee, M. R. (2019). Quantitative analysis of fragrance allergens in various matrixes of cosmetics by liquid–liquid extraction and GC–MS. Journal of food and drug analysis, 27(2), 503–511. [Link]

-

Daikin Chemicals. (2007-03-28). Acute dermal irritation in the rabbit. Retrieved from [Link]

-

NIST. Benzoic acid, 2-amino-, cyclohexyl ester. NIST Chemistry WebBook. Retrieved from [Link]

-

1080 Science. Variability in Toxicity. Retrieved from [Link]

-

Fischer Esterification Procedure. Fischer Esterification Procedure. Retrieved from [Link]

-

Yadav, G. D., & Krishnan, M. S. (1998). An Ecofriendly Catalytic Route for the Preparation of Perfumery Grade Methyl Anthranilate from Anthranilic Acid and Methanol. Organic Process Research & Development, 2(2), 86–93. [Link]

-

PubMed. [Analysis of acute toxicity (LD50-value) of organic chemicals to mammals by solubility parameter (delta) (3). Acute dermal toxicity to rabbits]. Retrieved from [Link]

-

MatheO. Investigation of various sample preparation methods for the GC-MS quantification of the extended list of regulated fragrance allergens in. Retrieved from [Link]

-

Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Retrieved from [Link]

-

Wikipedia. Fischer–Speier esterification. Retrieved from [Link]

-

1H NMR Spectroscopy. Retrieved from [Link]

-

Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in biomedicine, 13(3), 129–153. [Link]

-